molecular formula C12H24O7 B1192897 Hydroxy-PEG4-C2-methyl ester

Hydroxy-PEG4-C2-methyl ester

Cat. No. B1192897
M. Wt: 280.32
InChI Key: ABLVCDPHCRXTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG4-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. Methyl ester can be hydrolyzed under strong basic condition.

Scientific Research Applications

Tumor-Acidity-Triggered Drug Delivery and Controlled Release

Hydroxy-PEG4-C2-methyl ester, as part of PEG-detachable pH-responsive polymers, is significant in cancer chemotherapy. These polymers, forming micelles, enable efficient accumulation at tumor sites and controlled drug release based on pH value changes. The detachment of PEG and protonation facilitate cellular uptake by tumor cells and escape from endo-/lysosomes due to the "proton-sponge" effect, ensuring high therapeutic efficacy and minimal cytotoxicity (Xu et al., 2019).

Enhancement of Hydrolytic Stability in Biomaterials

This compound contributes to the hydrolytic stability of biomaterials. Its incorporation into hydrogel structures leads to the formation of ester linkages at crosslink points, which are resistant to hydrolysis. This quality is advantageous for long-term applications like replacements for vitreous, cartilage, and nucleus pulposus (Tong et al., 2011).

Protein Adsorption Inhibition for Biomedical Coatings

The adsorption of PEG-esterified fatty acids at various surfaces is key to creating coatings that inhibit protein adsorption. This function is vital in biomedical applications, such as in the development of drug carriers and medical implants, where preventing protein adsorption is crucial (Malmsten & Alstine, 1996).

Hydrolytic Behavior in Drug Prodrugs

This compound is instrumental in understanding the hydrolytic behavior of drug prodrugs. Studies on PEG derivatives of ibuprofen revealed insights into how these prodrugs release the parent drug in different pH environments, highlighting the potential of such PEGylated prodrugs in drug delivery (Davaran et al., 2006).

Synthesis and Characterization of Thermo-Responsive Polyurethane Hydrogels

The use of this compound in synthesizing thermo-responsive polyurethane hydrogels for controlled drug release has been explored. These hydrogels, combining biodegradable poly(e-caprolactone) diols with hydrophilic PEG, show great promise for biomedical applications such as drug delivery, with the ability to modulate swelling and thermo-responsive behavior (París et al., 2013).

Environmental Detection of Poly(Ethylene Glycols) and Related Forms

Studies on the detection of PEGs and related forms in environmental waters have utilized this compound. This research is crucial for understanding the environmental impact and levels of these contaminants in natural waters (Crescenzi et al., 1997).

properties

Molecular Formula

C12H24O7

Molecular Weight

280.32

IUPAC Name

methyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C12H24O7/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h13H,2-11H2,1H3

InChI Key

ABLVCDPHCRXTRK-UHFFFAOYSA-N

SMILES

COC(=O)CCOCCOCCOCCOCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hydroxy-PEG4-methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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